N-(2-chlorophenyl)-2-cyanoacetamide

Description

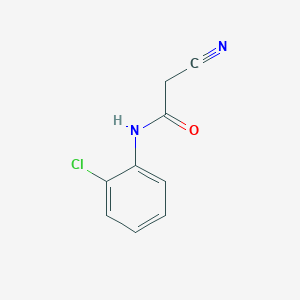

N-(2-Chlorophenyl)-2-cyanoacetamide is an organic compound characterized by a 2-chlorophenyl group attached to a cyanoacetamide backbone. Its molecular formula is C₉H₇ClN₂O, with structural features that include:

- A chlorine atom at the ortho position of the phenyl ring.

- A cyano group (─C≡N) adjacent to the acetamide moiety.

- A reactive acetamide group (─NHCO─) enabling hydrogen bonding and chemical modifications.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLTWNKEBOCLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351170 | |

| Record name | N-(2-chlorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-66-6 | |

| Record name | N-(2-chlorophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The most common and reliable approach to synthesize N-(2-chlorophenyl)-2-cyanoacetamide involves the reaction of 2-chlorophenylamine with cyanoacetic acid derivatives, typically cyanoacetyl chloride or methyl cyanoacetate, under controlled conditions. The reaction generally proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon of the cyanoacetyl derivative to form the amide bond.

Preparation Methods

2.1. Reaction of Acid Chlorides with Amines

Method Description:

The cyanoacetic acid is first converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (N,N-dimethylformamide) to activate the reaction. The resulting cyanoacetyl chloride is then reacted with 2-chlorophenylamine in an ice-cooled solution with a base such as triethylamine to neutralize the generated HCl. The reaction mixture is stirred at room temperature for 1-2 hours, followed by aqueous workup and purification, typically by silica gel chromatography.-

- Acid chloride formation: Room temperature to 60-70°C for 1 hour

- Amidation: Ice-cooled to room temperature, 1-2 hours

- Solvent: Often dichloromethane or dry DMF

- Base: Triethylamine or similar organic base

Yields and Purification:

Yields vary depending on reaction scale and conditions but typically range from 60-80%. Purification is achieved by column chromatography or recrystallization.

2.2. Direct Amidation Using Methyl Cyanoacetate

Method Description:

An alternative method involves direct reaction of 2-chlorophenylamine with methyl cyanoacetate under reflux conditions in a suitable solvent such as ethanol or DMF. The amine performs nucleophilic attack on the ester carbonyl, leading to aminolysis and formation of the cyanoacetamide with concomitant release of methanol.Advantages:

This method avoids the need to prepare the acid chloride and can be more straightforward, though it may require longer reaction times or catalytic activation.

2.3. Base-Promoted Alkylation and Substitution

- In some synthetic schemes, sodium hydride or other strong bases are used to deprotonate the methylene group adjacent to the cyano and amide functionalities, allowing further functionalization or alkylation. This step is typically performed after the initial formation of this compound.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyanoacetic acid + SOCl₂ + DMF, 60-70°C, 1 h | Formation of cyanoacetyl chloride | - | Acid chloride intermediate |

| 2 | Cyanoacetyl chloride + 2-chlorophenylamine + Et₃N, 0°C to RT, 2 h | Amidation to this compound | 60-80 | Purification by chromatography |

| 3 | Alternative: 2-chlorophenylamine + methyl cyanoacetate, reflux in EtOH | Direct amidation | Moderate | Longer reaction time possible |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride amidation | Cyanoacetyl chloride, 2-chlorophenylamine, triethylamine | 0°C to RT, 1-2 h | High yield, well-established | Requires preparation of acid chloride, use of SOCl₂ |

| Direct amidation of methyl cyanoacetate | Methyl cyanoacetate, 2-chlorophenylamine | Reflux in ethanol or DMF | Simpler, avoids acid chloride | Longer reaction time, moderate yield |

| Base-promoted alkylation (post-synthesis) | Sodium hydride, alkyl halides | Ice-cooling, inert atmosphere | Enables further functionalization | Requires careful handling of strong base |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) in aqueous solutions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloroaniline and cyanoacetic acid.

Reduction: 2-chloroaniline and ethylamine.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-2-cyanoacetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the cyano and amide groups, contribute to its potential therapeutic effects. Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors, thereby influencing biological activity through mechanisms like hydrogen bonding .

Case Studies in Medicinal Chemistry

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the compound have led to enhanced activity against pancreatic cancer cells by reducing cell migration and invasion .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, with findings suggesting that it can inhibit biofilm formation in bacterial strains, highlighting its potential as a therapeutic agent against infections .

Materials Science

In materials science, this compound is utilized in the development of novel materials. Its unique chemical structure allows for the creation of polymers and resins with specific properties.

Applications in Materials Science

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as thermal stability and chemical resistance.

- Composite Materials : Research indicates that adding this compound to composite materials can improve their performance in various applications, including coatings and adhesives.

Biological Studies

The biological activities of this compound are under extensive investigation. Its interactions within biological systems are being studied to uncover potential therapeutic applications.

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain enzymes involved in critical biological pathways, which may lead to new treatments for metabolic diseases .

- Viral Inhibition : Recent studies have indicated that this compound can inhibit viral replication, making it a candidate for antiviral drug development .

Synthetic Route

- Starting Materials : 2-Chloroaniline and cyanoacetic acid.

- Reaction Conditions : The reaction is conducted in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), typically under reflux conditions in solvents like dichloromethane.

- Procedure : The mixture is cooled after refluxing, followed by filtration and purification through recrystallization.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-cyanoacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The cyano and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The biological and chemical properties of N-(2-chlorophenyl)-2-cyanoacetamide are influenced by its unique substituents. Below is a comparison with structurally related compounds:

| Compound Name | Key Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| N-(2-Chlorobenzyl)-2-cyanoacetamide | 2-Chlorobenzyl group instead of phenyl | Antimicrobial | Benzyl substitution enhances membrane permeability |

| N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide | 3-Cl, 4-F substitution on phenyl ring | Potential CNS modulation | Fluorine increases electronegativity, altering receptor binding |

| N-(2-Bromophenyl)-2-cyanoacetamide | Bromine replaces chlorine at ortho position | Unspecified (likely enhanced reactivity) | Larger atomic size of Br may improve halogen bonding |

| N-[4-(Cyanoacetyl)phenyl]acetamide | Cyano group at para position | Enhanced antimicrobial activity | Positional isomerism affects target selectivity |

| (Z)-2-(5-(4-Chlorobenzyl)-...-2-cyanoacetamide | Thiazolidinone ring fused with acetamide | Anticancer, antimicrobial | Added heterocyclic ring broadens activity spectrum |

Key Observations :

- Halogen Substitution : Chlorine and bromine at the ortho position improve lipophilicity and target binding, while fluorine enhances electronic interactions .

- Positional Isomerism: Para-substituted analogs (e.g., N-[4-(cyanoacetyl)phenyl]acetamide) show higher antimicrobial activity compared to ortho-substituted derivatives due to steric and electronic effects .

- Heterocyclic Additions: Compounds like thiazolidinone derivatives exhibit dual anticancer and antimicrobial activities, attributed to their ability to interact with multiple biological targets .

Pharmacokinetic and Physicochemical Properties

The substituents significantly influence pharmacokinetics:

Key Observations :

- Solubility : Para-substituted compounds demonstrate better aqueous solubility, favoring oral bioavailability .

Biological Activity

N-(2-chlorophenyl)-2-cyanoacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNO, with a molecular weight of approximately 223.64 g/mol. Its structure features a cyano group (-CN) and an amide group (-CONH) attached to a 2-chlorophenyl ring. The presence of these functional groups is crucial for its biological activity, as they influence reactivity and interactions with biological targets .

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Reactants : The starting materials include 2-chlorobenzoyl chloride and sodium cyanide.

- Reaction Conditions : The reaction is conducted under controlled conditions to ensure high yield and purity.

- Purification : The product is purified using recrystallization or chromatography techniques.

This method allows for efficient production with good yields, making it suitable for further biological evaluation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Biofilm Formation : Studies have shown that derivatives of this compound can inhibit pili-dependent biofilm formation in uropathogenic E. coli, suggesting potential applications in treating urinary tract infections .

- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, influencing their activity through hydrogen bonding and other molecular interactions .

Case Studies

-

Biofilm Inhibition in Uropathogenic E. coli :

A systematic study on the compound's derivatives revealed that certain analogs significantly inhibited biofilm formation without affecting bacterial growth. This was confirmed through hemagglutination assays and electron microscopy, which demonstrated a reduction in pili formation . -

Antimicrobial Testing Against Various Pathogens :

A comprehensive study utilizing quantitative structure-activity relationship (QSAR) analysis showed that the biological activity of chloroacetamides varies based on substituent positions on the phenyl ring. N-(4-chlorophenyl) derivatives exhibited enhanced lipophilicity, facilitating better penetration through bacterial membranes .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Optimization of Derivatives : Further structural modifications could enhance antimicrobial potency and selectivity.

- Investigation of Mechanisms : Detailed studies on how this compound interacts with specific biological targets could provide insights into its therapeutic potential.

- Clinical Applications : Given its antimicrobial properties, exploring its use in clinical settings for treating infections caused by resistant strains could be beneficial.

Q & A

Q. How can reaction conditions be optimized to minimize halogenated byproducts?

- Methodological Answer : Reduce equivalents of chlorinated reagents (e.g., POCl₃) and substitute with greener alternatives (e.g., SOCl₂). Monitor reaction progress via in-situ IR to halt at intermediate stages before byproduct formation. Post-reaction quenching with NaHCO₃ neutralizes excess reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.